(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
Overview
Description
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during chemical reactions.
Mechanism of Action
Target of Action
The primary targets of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid are organic compounds in synthetic organic chemistry . The compound, also known as N-Boc-4-hydroxyphenyl-l-glycine, is used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Mode of Action
This compound interacts with its targets by introducing the tert-butoxycarbonyl group into them . This interaction results in the formation of tertiary butyl esters .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds by this compound affects the synthesis pathways of these compounds . The downstream effects include the formation of a variety of functionalized amines .
Pharmacokinetics
The compound is used in flow microreactor systems, suggesting that it may have good solubility and stability .
Result of Action
The molecular and cellular effects of the action of this compound include the formation of a variety of functionalized amines . These amines can be aliphatic, aromatic, or heteroaromatic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the process. These systems allow for continuous production, reducing waste and improving reaction control .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and intermediates for various applications.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-methoxyphenyl)acetic acid: Similar structure but with a methoxy group instead of a hydroxyl group.
(S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyphenyl)acetic acid: Similar structure but with the hydroxyl group in the meta position.
Uniqueness
(S)-2-((tert-butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid is unique due to the presence of the hydroxyl group in the para position, which can participate in hydrogen bonding and other interactions, influencing its reactivity and applications .
Properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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